molecular formula C16H23NO6 B6053382 Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate

Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate

Cat. No.: B6053382
M. Wt: 325.36 g/mol
InChI Key: VMRYMZWEHDXCCS-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a hydroxy group and a trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trimethoxyphenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a trimethoxyphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of efficient catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The trimethoxyphenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate: Similar structure but with different substitution pattern on the phenyl ring.

    Ethyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trimethoxyphenyl group is particularly significant, as it can enhance the compound’s ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-20-13-7-15(22-3)14(21-2)5-10(13)8-17-9-11(18)6-12(17)16(19)23-4/h5,7,11-12,18H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYMZWEHDXCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CC(CC2C(=O)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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